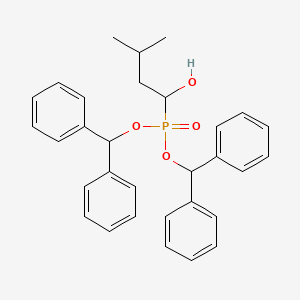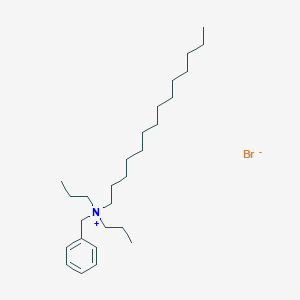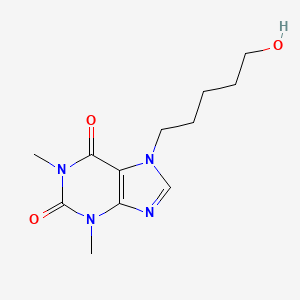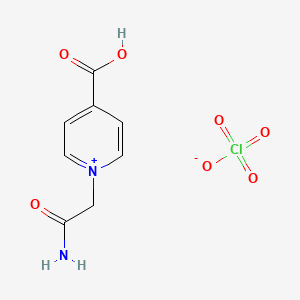![molecular formula C20H23N B14379759 4-[2-(4-Pentylphenyl)ethyl]benzonitrile CAS No. 89587-93-9](/img/structure/B14379759.png)
4-[2-(4-Pentylphenyl)ethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Pentylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23N It is a derivative of benzonitrile, characterized by the presence of a pentylphenyl group attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-pentylphenylacetonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Grignard reagent. In this approach, 4-pentylphenylmagnesium bromide is reacted with benzonitrile under anhydrous conditions. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to ensure the efficient production of high-quality compounds.
化学反应分析
Types of Reactions
4-[2-(4-Pentylphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce primary amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
4-[2-(4-Pentylphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pentylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Methylphenyl)ethyl]benzonitrile
- 4-[2-(4-Ethylphenyl)ethyl]benzonitrile
- 4-[2-(4-Propylphenyl)ethyl]benzonitrile
Uniqueness
4-[2-(4-Pentylphenyl)ethyl]benzonitrile is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug design and material science.
属性
CAS 编号 |
89587-93-9 |
|---|---|
分子式 |
C20H23N |
分子量 |
277.4 g/mol |
IUPAC 名称 |
4-[2-(4-pentylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5,10-11H2,1H3 |
InChI 键 |
ILSVKILQJXFHMP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


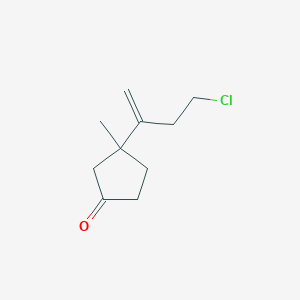
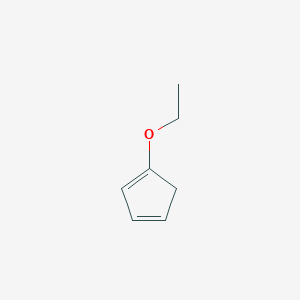
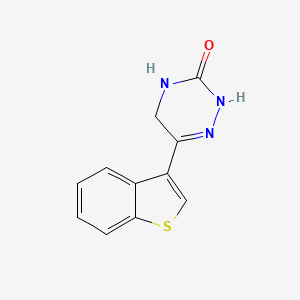
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
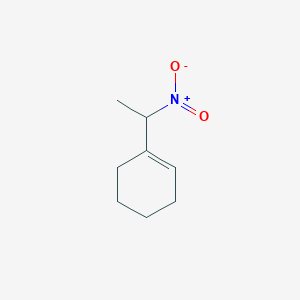
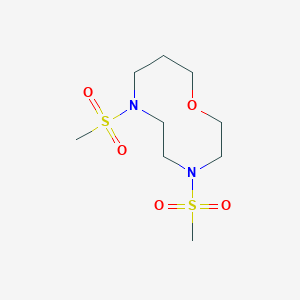
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
